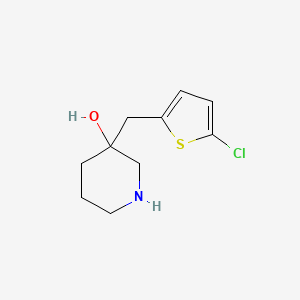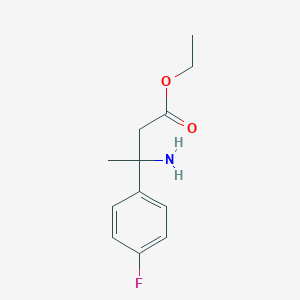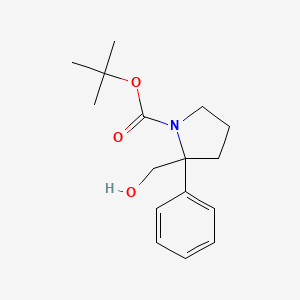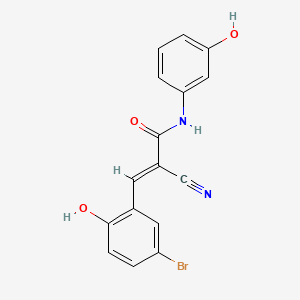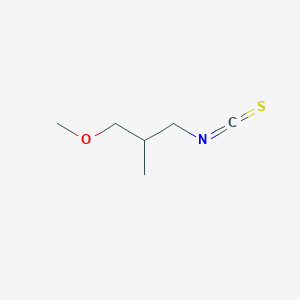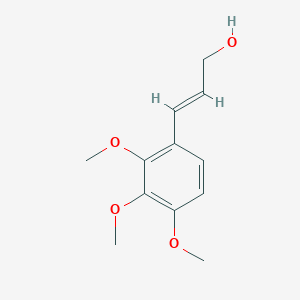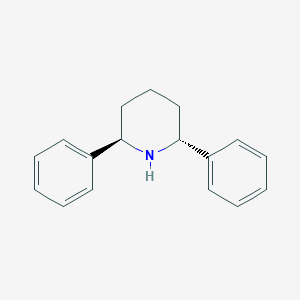![molecular formula C20H20N2O3 B13552697 N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide](/img/structure/B13552697.png)
N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a furan ring, a spirocyclic azaspiroheptane, and a phenylprop-2-enamide moiety. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(furan-2-yl)-2-azaspiro[33]heptane-2-carbonyl]phenyl}prop-2-enamide typically involves multiple steps, starting with the preparation of the spirocyclic azaspiroheptane core This can be achieved through a series of cyclization reactions involving furan derivatives and amines
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.
Aplicaciones Científicas De Investigación
N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential therapeutic applications due to its bioactive properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets. The furan ring and spirocyclic structure may allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1-(furan-2-yl)-2-azaspiro[3.3]heptane: Shares the spirocyclic core but lacks the phenylprop-2-enamide moiety.
2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Contains a furan ring but has a different heterocyclic structure.
Uniqueness
N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide is unique due to its combination of a spirocyclic azaspiroheptane core with a phenylprop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C20H20N2O3 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
N-[4-[3-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H20N2O3/c1-2-17(23)21-15-8-6-14(7-9-15)19(24)22-13-20(10-4-11-20)18(22)16-5-3-12-25-16/h2-3,5-9,12,18H,1,4,10-11,13H2,(H,21,23) |
Clave InChI |
ICZGKIHDVGCORC-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CC3(C2C4=CC=CO4)CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


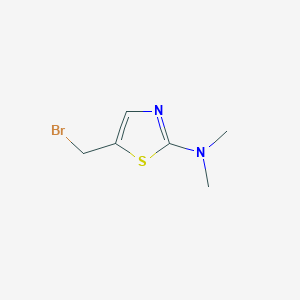
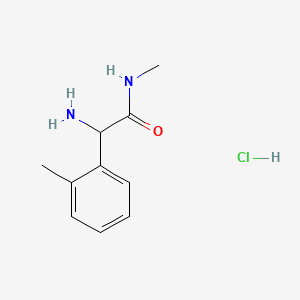
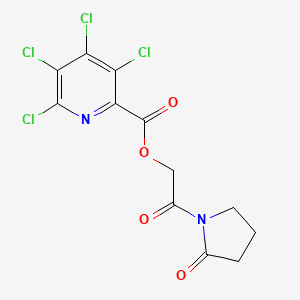
![5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13552659.png)
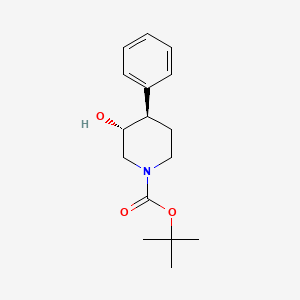
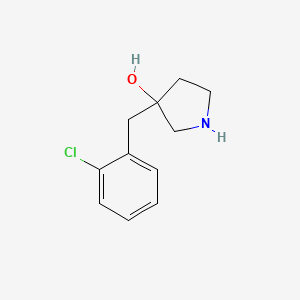
-1,3-thiazol-5-yl]methyl})amine hydrochloride](/img/structure/B13552674.png)
